molecular formula C25H22N2O3S B11706677 (2Z,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11706677
M. Wt: 430.5 g/mol
InChI Key: HBAZJXWSXXDZGY-XQNSMLJCSA-N
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Description

The compound (2Z,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring. The final step involves the formation of the imine bond through a reaction with aniline under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Sodium hydride, alkyl halides, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

(2Z,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: A simpler analog with similar biological activities.

    Benzylidene-thiazolidinone: Another analog with variations in the substituents on the thiazolidinone ring.

    Phenyl-imino-thiazolidinone: Similar structure but with different substituents on the phenyl group.

Uniqueness

(2Z,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl ether and ethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O3S/c1-2-29-22-15-19(13-14-21(22)30-17-18-9-5-3-6-10-18)16-23-24(28)27-25(31-23)26-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,26,27,28)/b23-16+

InChI Key

HBAZJXWSXXDZGY-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4

Origin of Product

United States

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